molecular formula C20H14N2O B11836946 2,3-Diphenylquinoxalin-6(4h)-one CAS No. 60729-21-7

2,3-Diphenylquinoxalin-6(4h)-one

Cat. No.: B11836946
CAS No.: 60729-21-7
M. Wt: 298.3 g/mol
InChI Key: OARXFPUIVCNWOX-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxalin-6(4h)-one is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by its two phenyl groups attached to the quinoxaline core. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylquinoxalin-6(4h)-one typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylquinoxalin-6(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diphenylquinoxalin-6(4h)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenylquinoxalin-6(4h)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The compound’s luminescent properties are attributed to the restriction of intramolecular rotation, which enhances its fluorescence in the solid state .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphenylquinoxalin-6(4h)-one is unique due to its combination of luminescent properties and biological activity

Properties

CAS No.

60729-21-7

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,3-diphenylquinoxalin-6-ol

InChI

InChI=1S/C20H14N2O/c23-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13,23H

InChI Key

OARXFPUIVCNWOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)N=C2C4=CC=CC=C4

Origin of Product

United States

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